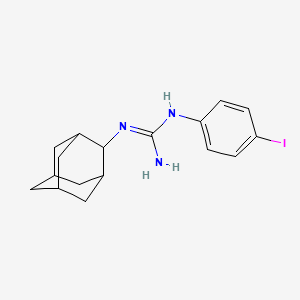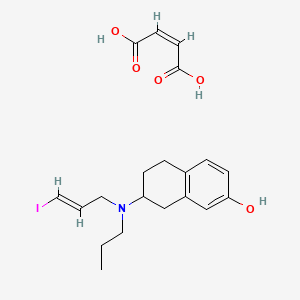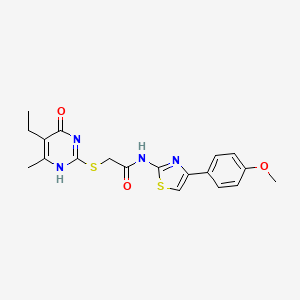
T16Ainh-A01
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
T16Ainh-A01 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkstoffverbindung verwendet, um die Funktion und Regulation von calciumabhängigen Chloridkanälen zu untersuchen.
Biologie: Untersucht die Rolle von TMEM16A in verschiedenen physiologischen Prozessen, wie z. B. der Epithelflüssigkeitssekretion und der glatten Muskelkontraktion.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei Krankheiten, an denen TMEM16A beteiligt ist, wie z. B. Mukoviszidose, Asthma und bestimmte Krebsarten.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TMEM16A und verwandte Signalwege abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch die Hemmung von TMEM16A-vermittelten Chloridströmen. Die Verbindung bindet an den TMEM16A-Kanal und blockiert den Fluss von Chloridionen, wodurch die Aktivität des Kanals moduliert wird. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, einschließlich Ionentransport, Zellvolumenregulation und Signaltransduktion .
Wirkmechanismus
Target of Action
T16AInh-A01 is a potent inhibitor of the transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1) . TMEM16A functions as a calcium-activated chloride channel (CaCC) .
Mode of Action
This compound inhibits TMEM16A-mediated chloride currents . It interacts with TMEM16A, blocking the channel and preventing the flow of chloride ions . This inhibition is significant in salivary gland cells but has very little effect in airway and intestinal cells .
Biochemical Pathways
The inhibition of TMEM16A by this compound affects several biochemical pathways. One key pathway involves the ERK signaling pathway and NK-1 . TMEM16A, the ERK pathway, and NK-1 are activated in the dorsal root ganglion (DRG) after spared nerve injury (SNI) . ERK and NK-1 are downstream of TMEM16A activation .
Pharmacokinetics
It’s known that this compound can be administered intrathecally .
Result of Action
The inhibition of TMEM16A by this compound has several effects at the molecular and cellular levels. It prevents SNI-induced allodynia . It also reverses the hyperexcitability of DRG neurons harvested from rats after SNI . In addition, it blocks proliferation of tumor cells in vitro .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the context of ischemic stroke, TMEM16A expression was found to be upregulated in the injured kidney . In vivo knockdown of TMEM16A effectively prevented cisplatin-induced tubular cell apoptosis, inflammation, and kidney function loss . This suggests that the action of this compound can be influenced by the pathological environment.
Biochemische Analyse
Biochemical Properties
T16AInh-A01 plays a significant role in biochemical reactions by inhibiting the TMEM16A-mediated chloride currents . This compound interacts with this channel, thereby affecting the flow of chloride ions across the cell membrane .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. For instance, it strongly inhibits the chloride current in salivary gland cells . It has been observed to have very little effect in airway and intestinal cells . This compound influences cell function by modulating the activity of the TMEM16A channel, which in turn affects the chloride ion balance within the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TMEM16A channel and inhibiting its activity . This results in a decrease in the flow of chloride ions across the cell membrane
Metabolic Pathways
This compound is involved in the regulation of chloride ion balance in cells by inhibiting the TMEM16A channel
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
T16Ainh-A01 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Aminophenylthiazol-Kerns beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von Zwischenverbindungen, gefolgt von Cyclisierung und Modifikationen der funktionellen Gruppen, um das Endprodukt zu erhalten. Spezielle Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung einer konsistenten Qualitätskontrolle und die Implementierung effizienter Reinigungsverfahren. Die Verbindung wird typischerweise in fester Form hergestellt und unter kontrollierten Bedingungen gelagert, um die Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
T16Ainh-A01 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, wodurch die Aktivität der Verbindung möglicherweise verändert wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die biologische Aktivität der Verbindung möglicherweise verstärken oder modifizieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nifluminsäure: Ein weiterer Hemmstoff von calciumabhängigen Chloridkanälen, jedoch mit unterschiedlicher Selektivität und Potenz.
CaCCinh-A01: Eine strukturell verwandte Verbindung mit ähnlichen hemmenden Wirkungen auf TMEM16A.
T16Ainh-B01: Ein Derivat von T16Ainh-A01 mit modifizierter chemischer Struktur und möglicherweise unterschiedlicher biologischer Aktivität.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für TMEM16A. Seine spezifische Hemmung von calciumabhängigen Chloridkanälen macht es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pathologischen Rollen von TMEM16A. Zusätzlich unterscheidet es sich durch seinen gut charakterisierten Wirkmechanismus und seine Verfügbarkeit für Forschungszwecke von anderen ähnlichen Verbindungen .
Wenn Sie spezifische Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!
Eigenschaften
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIYTNYMBWYHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552309-42-9 | |
| Record name | 552309-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of T16Ainh-A01?
A1: this compound selectively inhibits Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) also known as Transmembrane protein 16A (TMEM16A) [].
Q2: How does this compound interact with ANO1 channels?
A2: While the precise binding site of this compound on ANO1 remains to be fully elucidated, studies suggest it may involve competitive interaction with calcium binding sites or electrostatic repulsion at the cytoplasmic surface of the channel, ultimately blocking chloride ion conductance [].
Q3: What are the downstream effects of ANO1 inhibition by this compound?
A3: Inhibiting ANO1 with this compound can lead to various downstream effects depending on the cell type and physiological context. Some observed effects include:
- Reduced cell proliferation and migration: This has been observed in various cell types, including human lung fibroblasts, airway and intestinal epithelial cells, brain capillary endothelial cells, and cancer cell lines [, , , ].
- Suppressed collagen secretion: this compound has shown potential in reducing collagen secretion in cardiac fibroblasts, suggesting a potential role in mitigating fibrosis [].
- Modulation of smooth muscle tone: In airway smooth muscle, this compound can induce relaxation, while in vascular smooth muscle, it can inhibit pressure-induced myogenic constriction [, ].
- Altered neuronal excitability: this compound has been shown to modulate synaptic transmission in the retina and affect pain signaling in sensory neurons [, ].
Q4: Does this compound affect the activity of other chloride channels?
A4: While considered a selective ANO1 inhibitor, this compound has been reported to partially inhibit the volume-regulated anion channel (VRAC) at higher concentrations []. This finding highlights the need for careful interpretation of results when using this compound in systems where other chloride channels might be present.
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not provide details on the spectroscopic characterization of this compound.
Q7: How stable is this compound under various experimental conditions?
A7: The stability of this compound under different experimental conditions, such as varying temperatures, pH levels, or exposure to light, is not explicitly discussed in the provided research excerpts. Further investigation into the compound's stability profile would be beneficial for researchers planning to utilize it in their experiments.
Q8: What is the potency of this compound in inhibiting ANO1?
A8: this compound inhibits ANO1 with an IC50 of approximately 1 μM []. This signifies its high potency in blocking ANO1-mediated chloride currents.
Q9: What are the potential therapeutic applications of this compound?
A9: Given its inhibitory action on ANO1, this compound has garnered interest as a potential therapeutic agent for various conditions, including:
- Pulmonary fibrosis: By reducing collagen secretion and myofibroblast differentiation, this compound might be beneficial in mitigating lung fibrosis [].
- Hypertension: this compound's ability to relax airway smooth muscle and inhibit vascular smooth muscle contraction suggests potential applications in managing hypertension and asthma [, ].
- Pain: this compound's involvement in modulating pain signaling pathways, as evidenced by its effects on capsaicin-induced pain behaviors, highlights its potential as an analgesic [].
- Cancer: Studies have demonstrated that this compound can suppress the proliferation, migration, and invasion of various cancer cell lines, indicating its potential as an anti-cancer agent [, , ].
- Diabetic erectile dysfunction []
- Chronic rhinosinusitis []
- Human respiratory syncytial virus infection []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




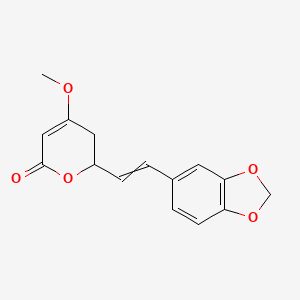
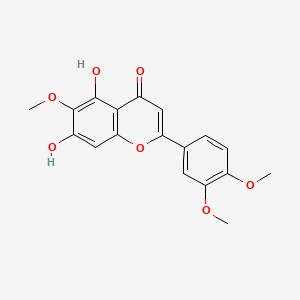
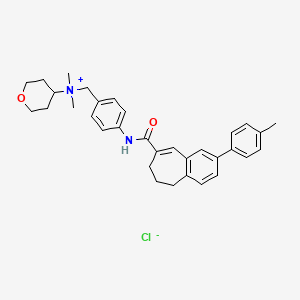
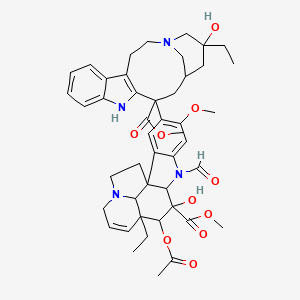
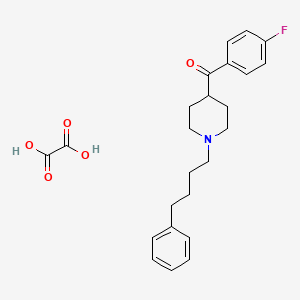
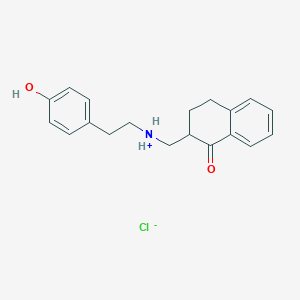
![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)
